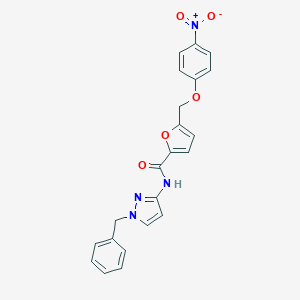![molecular formula C16H16ClN5O3 B279866 N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells and other abnormal cells in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In cancer cells, this compound can induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. In the brain, this compound can modulate the activity of certain neurotransmitters, which can affect mood, behavior, and other physiological functions.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments include its unique properties and mechanism of action, which can provide valuable insights into various biological processes. However, the limitations of using this compound in lab experiments include the specialized equipment and expertise required for its synthesis and handling, as well as the potential for toxicity and other adverse effects.
Future Directions
There are several future directions for the research and development of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound in different biological systems.
2. Development of novel derivatives and analogs of this compound with improved properties and efficacy.
3. Investigation of the potential therapeutic applications of this compound in various diseases and conditions.
4. Development of new methods for the synthesis and handling of this compound, to improve its accessibility and safety for lab experiments.
Synthesis Methods
The synthesis of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 5-chloroindole-2-carboxylic acid with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid in the presence of a catalyst and other reagents.
Scientific Research Applications
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown potential as a therapeutic agent due to its ability to inhibit the growth and proliferation of cancer cells. In neuroscience, this compound has been used to study the role of certain neurotransmitters in the brain. In drug discovery, this compound has been used as a lead compound in the development of new drugs.
Properties
Molecular Formula |
C16H16ClN5O3 |
|---|---|
Molecular Weight |
361.78 g/mol |
IUPAC Name |
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H16ClN5O3/c1-9-16(22(24)25)10(2)21(20-9)8-15(23)18-7-13-6-11-5-12(17)3-4-14(11)19-13/h3-6,19H,7-8H2,1-2H3,(H,18,23) |
InChI Key |
RXIWAMMDFJTJEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)

![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
